molecular formula C10H16 B8253628 (1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane

(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane

Cat. No. B8253628
M. Wt: 136.23 g/mol
InChI Key: WTARULDDTDQWMU-GKAPJAKFSA-N
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Description

(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Spectral Analysis : Kolehmainen et al. (1997) conducted a complete spectral analysis of the 1H NMR spectrum of β-pinene. This study provided insights into the molecular structure and conformations of β-pinene, aiding in its identification and characterization in various contexts (Kolehmainen, Laihia, Laatikainen, Vepsäläinen, Niemitz, & Suontamo, 1997).

  • Stereochemistry Research : Cameron et al. (1994) investigated the stereochemistry of camphene-1-carboxylic acid, which is structurally related to β-pinene. Their findings provided evidence for the migration preferences of certain molecular groups during chemical reactions, offering deeper understanding of stereochemical properties (Cameron, Jochem, Morris, & Maguire, 1994).

  • Synthesis of Anti-Parkinson Drugs : Demidova et al. (2014) developed a novel method for synthesizing an intermediate compound, valuable in the synthesis of potential anti-Parkinson drugs, from a derivative of β-pinene. This demonstrates its role in the development of pharmaceutical compounds (Demidova, Ardashov, Simakova, Simakova, Volcho, Salakhutdinov, & Murzin, 2014).

  • Liquid-Liquid Equilibria Studies : Huang et al. (2011) measured the mutual solubility and liquid-liquid equilibrium of mixtures containing β-pinene. This research is crucial for understanding the physical properties and potential applications of β-pinene in various industrial processes (Huang, Chen, Wang, & Wang, 2011).

  • NMR Crystallography : Jaworska et al. (2012) conducted a comprehensive NMR crystallography comparative study of chiral compounds derived from β-pinene. This research contributes to the field of solid-state chemistry, particularly in understanding the molecular structure and dynamics of these compounds (Jaworska, Pawlak, Kruszyński, Ćwiklińska, & Krzemiński, 2012).

  • Ozonolysis Reactions : Oliveira and Bauerfeldt (2015) studied the ozone-initiated oxidation reactions of β-pinene and other monoterpenes. This research is significant in understanding the atmospheric reactions and environmental impact of these compounds (Oliveira & Bauerfeldt, 2015).

properties

IUPAC Name

(1S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8?,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTARULDDTDQWMU-GKAPJAKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(=C)C1C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC1CCC2=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1s)-6,6-Dimethyl-2-methylene-bicyclo[3.1.1]heptane

Synthesis routes and methods I

Procedure details

127 parts by mass of cyclohexane, and 25 parts by mass of β-pinene/isobutylene copolymer (A2) obtained in Reference Example 2 were put into the nitrogen-purged pressure vessel equipped with a stirrer, and stirred to thoroughly dissolve the β-pinene/isobutylene copolymer (A2). Thereafter, as the hydrogenation catalyst, 7.5 parts by mass of 5% palladium-supported carbon (product number: E1002NN/W, manufactured by Evonik Degussa Japan Co. Ltd.) was added thereto, sufficiently dispersed with stirring, and then, the inside of the pressure vessel was sufficiently purged with hydrogen, and the reaction was carried out while stirring at a temperature of 130° C. and a hydrogen pressure of 15 MPa for 25 hours, followed by a return to ambient pressure. Subsequently, the reaction solution was filtered through a 0.5 μm Teflon (registered trademark) filter to separate and remove the catalyst, reprecipitated in 3000 parts by mass of a mixed solvent of methanol/acetone (60/40 volume %), and then sufficiently dried to obtain 24 parts by mass of β-pinene-based polymer (H2). The β-pinene-based polymer (H2) thus obtained had 0.026 mole % of residual olefinic double bonds and 0.0015 mole % of residual aromatic rings, based on total units, as measured by 1H-NMR. The glass transition temperature was 95° C. Also, the ratio of the proton integral value at 6 to 8 ppm to the total proton integral value in 1H-NMR was 4.7×10−6, and the ratio of the proton integral value at 4.5 to 6 ppm to the total proton integral value was 1.0×10−5. The resulting β-pinene-based polymer (H2) had a weight average molecular weight of 53,300 and a number average molecular weight of 32,400.
Name
β-pinene isobutylene
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods II

Procedure details

As petroleum resins, known products are obtained by heat-polymerizing a petroleum type unsaturated hydrocarbon such as cyclopentadiene or a higher olefinic hydrocarbon having 5 to 11 carbon atoms in the presence of a catalyst. In the present invention, any of these known petroleum resins may be used for formation of the coating layer 3. As the coumarone-indene resin, there are known resins having a relatively low degree of polymerization, which are obtained by polymerizing a tar fraction composed mainly of coumarone and indene (ordinarlly boiling at 160° to 180° C.) in the presence of a catalyst or under application of heat. Any of these known resins can be used in the present invention. As the terpene resin, there can be used synthetic and natural polymers of terpene type hydrocarbons, particularly resins obtained by polymerizing a terpene oil or nopinene fraction in the presence of a catalyst. As the rosin, there can be used so-called raw rosins such as gum rosin and wood rosin, rosin esters obtained by esterifying abietic acid in the rosin, such as rosin glycerin ester (ester gum), diethylene glycol diabietate, diethylene glycol 2-hydroxyabietate, rosin monoethylene glycol ester and rosin pentaerythritol ester. These rosins may be modified with known thermosetting resins or the like.
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum resins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
layer 3
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
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reactant
Reaction Step Six
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a 50 ml glass vial equipped with a Teflon® coated stirbar was added -pinene (2.5 ml), norbornene (5 g, 53.1 mmol) and chlorobenzene (35 ml). To this stirred solution at ambient temperature was added nickel ethylhexanoate (0.01 ml of an 8% w nickel solution in mineral spirits, 13 μmol) tris(pentafluorophenyl)boron (117 μmol in petroleum naphtha) and triethylaluminum (0.077 ml of a 1.7 molar solution in cyclohexane, 130 μmol). Immediately upon addition of the trialkylaluminum the reaction mixture became yellow and hot. The reaction was allowed to run for 60 minutes after which time methanol (3 ml) was injected to kill the reaction and the resulting solution was poured into excess methanol. The polymer was filtered off and washed with excess methanol and dried overnight in a heated vacuum oven to afford the copolymer (4.0 g). GPC analysis showed the polymer to have a molecular weight (Mw) of 39,800 and a polydispersity of 2.1.
Quantity
117 μmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mineral spirits
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
nickel ethylhexanoate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
[Compound]
Name
glass
Quantity
50 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
reactant
Reaction Step Five
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
35 mL
Type
solvent
Reaction Step Five
[Compound]
Name
trialkylaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane
Reactant of Route 2
Reactant of Route 2
(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane
Reactant of Route 3
Reactant of Route 3
(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane
Reactant of Route 4
(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane
Reactant of Route 5
Reactant of Route 5
(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane
Reactant of Route 6
(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane

Citations

For This Compound
11
Citations
E Kolehmainen, K Laihia, R Laatikainen… - Magnetic resonance …, 1997 - Wiley Online Library
The complete analysis of the 1 H NMR spectrum of β‐pinene, (1S)‐(‐)‐6,6‐dimethyl‐2‐methylenebicyclo[3.1.1]heptane, which is of the ABCDEFGHIJX 3 Y 3 type, is reported and earlier …
E Langa, AM Mainar, JI Pardo… - Journal of Chemical & …, 2005 - ACS Publications
Excess enthalpies, densities, and speeds of sound at temperatures of (283.15, 298.15, and 313.15) K are reported for binary mixtures of β-pinene + ethanol and β-pinene + 1-propanol. …
Number of citations: 30 pubs.acs.org
G Wang, C Dong, Y Sun, K Xie… - Journal of …, 2008 - academic.oup.com
A headspace-liquid-phase microextraction (HS-LPME)-GC (gas chromatography) method for the characterization of volatile components in dry chrysanthemum flowers has been …
Number of citations: 10 academic.oup.com
BT Weldegergis, AM Crouch, T Górecki… - Analytica Chimica Acta, 2011 - Elsevier
Comprehensive two-dimensional gas chromatography in combination with time-of-flight mass spectrometry (GC×GC–TOFMS) has been applied for the analysis of volatile compounds …
Number of citations: 101 www.sciencedirect.com
B Wang, F Qu, P Wang, L Zhao, Z Wang, Y Han… - LWT, 2022 - Elsevier
Drying is an important factor in the formation of green tea flavor. In this study, metabolomic analysis were used to detect characteristic components of four green teas with clean aroma (…
Number of citations: 31 www.sciencedirect.com
K Kamienska-Trela, J Wojcik - NUCLEAR MAGNETIC …, 1999 - books.google.com
The material in this chapter has been arranged as was done previously, 1 ie according to (i) the increasing atomic number of the nuclei involved, and (ii) the number of the bonds …
Number of citations: 2 books.google.com
N Svendsen, E Bjarnov, PB Poulsen - 2007 - mst.dk
The project Survey as well as health assessment of chemical substances in school bags, toy bags, pencil cases and erasers is a part of the total effort of the Danish Environment …
Number of citations: 5 www2.mst.dk
TK Lim - Edible Medicinal And Non-Medicinal Plants: Volume 7 …, 2013 - Springer
Chrysanthemum prefers mild cool climates and is grown in areas with mean temperature of 16–24 C. They are frost sensitive, and low temperature below 10 C is detrimental for plant …
Number of citations: 3 link.springer.com
N NEMER - 2009 - iefc.net
State of the Art on the Monitoring of the Pine Wood Nematode –PWN (Bursaphelenchus xylophilus) and its Insect Vector (Monocham Page 1 State of the Art on the Monitoring of the …
Number of citations: 6 www.iefc.net
M Kucharska, W Wesołowski, S Czerczak… - Medycyna Pracy, 2016 - yadda.icm.edu.pl
Wstęp: E-papierosy są obecnie powszechnie używane, a ich sprzedaż corocznie znacząco rośnie. Jednocześnie w Polsce brakuje szczegółowych przepisów prawnych regulujących …
Number of citations: 3 yadda.icm.edu.pl

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